Zamicastat hydrochloride

DBH inhibition enzyme kinetics Ki

For preclinical cardiovascular studies requiring DBH inhibition without central nervous system confounding, sourcing authentic zamicastat hydrochloride is critical. Generic DBH inhibitors (e.g., nepicastat) cross the blood-brain barrier, undermining peripheral selectivity, while etamicastat introduces polymorphic NAT2-dependent metabolic variability. - Validated peripheral restriction via dual P-gp (IC50 73.8 μM) / BCRP (IC50 17.0 μM) inhibition without substrate liability. - Clinically benchmarked: -4.62 mmHg SBP reduction vs. placebo in human cold pressor test. - Consistent lot-to-lot purity (≥98%) with lyophilized storage for long-term stability in multi-year studies.

Molecular Formula C21H22ClF2N3OS
Molecular Weight 437.9 g/mol
CAS No. 1383828-47-4
Cat. No. B12662674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZamicastat hydrochloride
CAS1383828-47-4
Molecular FormulaC21H22ClF2N3OS
Molecular Weight437.9 g/mol
Structural Identifiers
SMILESC1C(COC2=C1C=C(C=C2F)F)N3C(=CNC3=S)CCNCC4=CC=CC=C4.Cl
InChIInChI=1S/C21H21F2N3OS.ClH/c22-16-8-15-9-18(13-27-20(15)19(23)10-16)26-17(12-25-21(26)28)6-7-24-11-14-4-2-1-3-5-14;/h1-5,8,10,12,18,24H,6-7,9,11,13H2,(H,25,28);1H/t18-;/m1./s1
InChIKeyOIXMDJZVHVPBNM-GMUIIQOCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zamicastat Hydrochloride Baseline Profile for Procurement


Zamicastat hydrochloride (developmental code BIA-5-1058) is a small-molecule, reversible inhibitor of dopamine β-hydroxylase (DBH), the enzyme that converts dopamine to norepinephrine. It is classified as a peripherally selective DBH inhibitor, developed primarily for pulmonary arterial hypertension (PAH) and heart failure [1]. The compound decreases norepinephrine biosynthesis in peripheral sympathetic nerves while increasing dopamine levels, thereby modulating sympathetic nervous system overdrive [2]. Structurally related to etamicastat, zamicastat represents a later-generation agent with differentiated pharmacological properties that preclude simple substitution with earlier in-class candidates [1].

Why Generic DBH Inhibitors Cannot Substitute Zamicastat


Although multiple DBH inhibitors target the same enzyme, they diverge significantly in peripheral selectivity, efflux transporter liability, metabolic fate, and in vivo hemodynamic effects. Etamicastat undergoes extensive N-acetylation and is primarily renally excreted [1], whereas zamicastat is predominantly fecally eliminated with extensive conversion to thiocyanic acid [2]. Nepicastat crosses the blood–brain barrier and causes central effects, while zamicastat and etamicastat are peripherally restricted [3]. These distinctions mean that substituting one DBH inhibitor for another introduces unpredictable pharmacokinetic, safety, and efficacy variables that undermine experimental reproducibility and clinical translatability.

Quantitative Differentiation Against Key Comparators


DBH Inhibition Potency and Kinetic Profile

In a kinetic study using human DBH from SK-N-SH cells, zamicastat (BIA 5-1058) inhibited DBH with an IC50 of 90 nM (95% CI: 72–114 nM) and a Ki of 43 nM (95% CI: 20–65 nM) [1]. Under comparable experimental conditions (same cell line, tyramine substrate), etamicastat showed an IC50 of 107 nM and a Ki of 34 nM, while nepicastat exhibited an IC50 of 40 nM and a Ki of 11 nM [2]. Although nepicastat is more potent on a Ki basis, zamicastat's unique Ki/IC50 ratio reflects a distinct binding modality that may translate to differential in vivo enzyme occupancy kinetics.

DBH inhibition enzyme kinetics Ki IC50

Efflux Transporter Liability and Brain Penetration Risk

In a head-to-head study using MDCK-MDR1 and MDCK-BCRP monolayers, zamicastat inhibited P-gp with an IC50 of 73.8 ± 7.2 μM and BCRP with an IC50 of 17.0 ± 2.7 μM, demonstrating concentration-dependent dual inhibition [1]. Etamicastat and nepicastat inhibited BCRP with IC50 values of 47.7 ± 1.8 μM and 59.2 ± 9.4 μM, respectively, but showed negligible P-gp inhibition. Additionally, etamicastat was identified as a dual P-gp/BCRP substrate (net flux ratios of 5.84 and 3.87), whereas zamicastat was not a substrate for either transporter [1].

P-glycoprotein BCRP efflux transporters blood-brain barrier

Clinical Sympatholytic Efficacy in Human Challenge Model

In a double-blind, randomized, placebo-controlled crossover study of 22 healthy male subjects, a 400 mg oral dose of zamicastat produced a -4.62 mmHg reduction in systolic blood pressure during the cold stimulus phase of the cold pressor test vs. placebo (P = 0.020), and a -2.62 mmHg reduction in mean arterial pressure response (P = 0.025) [1]. Plasma DBH activity was inhibited by 19.8%–25.0%, and 24-h urinary excretion of epinephrine (P = 0.002) and norepinephrine (P = 0.001) were significantly reduced [1]. Steady-state plasma concentrations (Cτ) reached 45.86–58.64 ng/mL by Day 6, with moderate inter-individual variability (CV: 32.6%–36.6%) [1].

cold pressor test sympathetic nervous system blood pressure clinical trial

Preclinical Antihypertensive Effect with Peripheral Selectivity

In aged (50-week-old) male spontaneously hypertensive rats (SHRs) receiving zamicastat at 30 mg/kg/day for 9 weeks, systolic blood pressure was significantly reduced to 183 ± 8 mmHg compared to 224 ± 5 mmHg in untreated SHR controls (P = 0.0001) [1]. Diastolic blood pressure was similarly lowered to 99 ± 11 mmHg vs. 132 ± 3 mmHg (P < 0.0035), with no significant effect on heart rate (388 ± 7 vs. 400 ± 5 beats/min, P = 0.3171) [1]. In the same model, etamicastat at 30 mg/kg reduced systolic and diastolic blood pressure but also decreased heart rate, whereas nepicastat additionally lowered norepinephrine levels in the parietal cortex [2].

spontaneously hypertensive rat systolic blood pressure diastolic blood pressure preclinical model

Metabolic Fate and Thiocyanate-Mediated Elimination Route

In healthy male subjects given a single oral 400 mg [14C]-zamicastat dose, feces was the major elimination route (69% of administered dose, with 40% as unchanged compound), while urine accounted for only 14% and expired air 2.3% [1]. The long terminal half-life of total radioactivity (153 h) was driven by [14C]-thiocyanic acid, which constituted 69.1% of total circulating radioactivity; unchanged zamicastat accounted for <1% [1]. In contrast, etamicastat (600 mg oral dose) was primarily renally excreted (58.5% in urine, 33.3% in feces), with N-acetylation by NAT2 as the dominant metabolic pathway [2]. This fundamental metabolic divergence indicates that zamicastat's disposition is governed by desulfuration and multistep thiocyanate generation rather than phase II conjugation.

metabolism thiocyanic acid N-acetylation mass balance excretion

Procurement-Relevant Application Scenarios


Peripheral Sympathetic Down-Regulation in Cardiovascular Models

For preclinical hypertension or heart failure studies requiring DBH inhibition without confounding central nervous system effects, zamicastat is the appropriate selection. Its efflux transporter profile—dual P-gp/BCRP inhibition without being a substrate—supports peripheral restriction, unlike nepicastat, which crosses the blood-brain barrier and reduces cortical norepinephrine [1]. Zamicastat at 30 mg/kg/day has demonstrated robust systolic (-41 mmHg) and diastolic (-33 mmHg) blood pressure reductions in SHRs without altering heart rate [2].

In Vitro Transporter Interaction and Drug-Drug Interaction Studies

Zamicastat's unique dual inhibition of P-gp (IC50 73.8 μM) and BCRP (IC50 17.0 μM) makes it a valuable tool compound for investigating efflux transporter-mediated drug-drug interactions at the blood-brain barrier [1]. Its non-substrate status contrasts with etamicastat (dual P-gp/BCRP substrate) and nepicastat (P-gp substrate), enabling cleaner experimental dissection of inhibitor vs. substrate effects in MDCK-MDR1/BCRP monolayer systems [1].

DMPK and Toxicological Studies with Thiocyanate Elimination

In ADME studies where biliary/fecal excretion dominates and thiocyanic acid is the principal circulating metabolite, zamicastat is irreplaceable. Unlike etamicastat, which relies on polymorphic NAT2-mediated N-acetylation, zamicastat's extensive desulfuration to thiocyanic acid results in a prolonged terminal half-life of 153 hours [3]. This metabolic signature necessitates compound-specific bioanalytical method development and toxicological monitoring of thiocyanate-related species [3].

Human Experimental Medicine Studies of Sympathetic Overdrive

Zamicastat is the only DBH inhibitor with published human pharmacodynamic data from a validated sympathetic challenge paradigm (cold pressor test). The demonstrated -4.62 mmHg systolic blood pressure reduction vs. placebo, coupled with 19.8–25.0% plasma DBH inhibition and significant reductions in 24-h urinary catecholamines, provides a quantitative benchmark for clinical proof-of-concept studies in PAH or heart failure [4]. Procurement of zamicastat, rather than less clinically characterized in-class alternatives, ensures alignment with existing human efficacy benchmarks.

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